4-{4-[(5-Ethylpyrimidin-2-yl)oxy]piperidin-1-yl}-2-methyl-6-(trifluoromethyl)pyrimidine
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Overview
Description
4-{4-[(5-Ethylpyrimidin-2-yl)oxy]piperidin-1-yl}-2-methyl-6-(trifluoromethyl)pyrimidine is a complex organic compound with a unique structure that combines pyrimidine and piperidine rings
Preparation Methods
The synthesis of 4-{4-[(5-Ethylpyrimidin-2-yl)oxy]piperidin-1-yl}-2-methyl-6-(trifluoromethyl)pyrimidine typically involves multiple steps, including the formation of the pyrimidine and piperidine rings, followed by their coupling. The reaction conditions often require specific reagents and catalysts to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up these reactions using optimized conditions to achieve efficient and cost-effective synthesis.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Reduction: The removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The replacement of one functional group with another, which can be achieved using nucleophilic or electrophilic reagents under specific conditions.
Common reagents and conditions used in these reactions include solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or platinum oxide. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-{4-[(5-Ethylpyrimidin-2-yl)oxy]piperidin-1-yl}-2-methyl-6-(trifluoromethyl)pyrimidine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including its effects on cellular processes and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, such as its ability to modulate specific biological pathways or its use as a lead compound in drug discovery.
Industry: Utilized in the development of new materials or as a component in industrial processes.
Mechanism of Action
The mechanism by which 4-{4-[(5-Ethylpyrimidin-2-yl)oxy]piperidin-1-yl}-2-methyl-6-(trifluoromethyl)pyrimidine exerts its effects involves its interaction with specific molecular targets and pathways. These interactions can lead to changes in cellular processes, such as enzyme activity or gene expression, which in turn result in the observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
When compared to other similar compounds, 4-{4-[(5-Ethylpyrimidin-2-yl)oxy]piperidin-1-yl}-2-methyl-6-(trifluoromethyl)pyrimidine stands out due to its unique combination of pyrimidine and piperidine rings, as well as the presence of trifluoromethyl and ethyl groups. Similar compounds include:
- 2-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-4-(trifluoromethyl)pyrimidine
- [4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-[6-(trifluoromethyl)pyridin-3-yl]methanone
These compounds share structural similarities but may differ in their chemical properties and biological activities, highlighting the uniqueness of this compound.
Properties
IUPAC Name |
4-[4-(5-ethylpyrimidin-2-yl)oxypiperidin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20F3N5O/c1-3-12-9-21-16(22-10-12)26-13-4-6-25(7-5-13)15-8-14(17(18,19)20)23-11(2)24-15/h8-10,13H,3-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVNSUYQWHWDISH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(N=C1)OC2CCN(CC2)C3=NC(=NC(=C3)C(F)(F)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20F3N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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